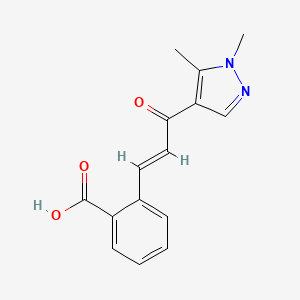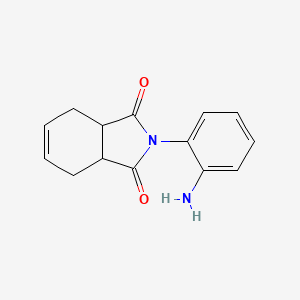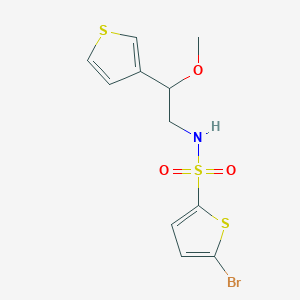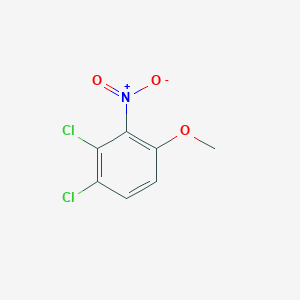
(E)-2-(3-(1,5-dimethyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to a class of chemicals that includes pyrazoles and benzoic acids, which are known for forming stable crystalline structures through specific bonding interactions. These interactions contribute to the compound's unique properties and potential applications in various scientific fields.
Synthesis Analysis
The synthesis of related compounds involves the reaction of specific precursors like Meldrum's acid with carboxaldehydes to form pyrazol-4-yl propanoic acids, showcasing a method to generate structures with pyrazole and benzoic acid components (Reddy & Rao, 2006). This method highlights a straightforward approach to synthesizing complex molecules, including those related to the compound .
Molecular Structure Analysis
The molecular structure of compounds within this family often exhibits intricate arrangements, such as tetramer units formed through hydrogen bonds, as observed in mixed crystals of pyrazoles and benzoic acids (Foces-Foces et al., 1996). Such structural details provide insight into the stability and behavior of these compounds at the molecular level.
Chemical Reactions and Properties
The chemical reactivity of these compounds can be diverse, with the ability to undergo various reactions that modify their structure and properties. For example, the synthesis processes can involve condensation reactions, highlighting the versatility of these molecules in forming new compounds with different functionalities.
Physical Properties Analysis
The physical properties, such as crystal structure and thermal stability, are crucial for understanding how these compounds behave under different conditions. Studies have shown that compounds like 4-(oxiran-2-ylmethoxy) benzoic acid exhibit specific crystalline structures and stability, providing a basis for predicting the behavior of related compounds (Obreza & Perdih, 2012).
Applications De Recherche Scientifique
Molecular Interactions and Antimicrobial Activities
- Nitrogen-based Heterocycles in Pharmacology : Pyrazoles and their derivatives, including compounds similar to the one , have shown promising interactions when docked against DNA gyrase in S. aureus, suggesting potential antibacterial activity. These compounds have been synthesized and tested against various bacterial and fungal strains, with the antimicrobial activities aligning with docking results (Shubhangi et al., 2019).
Synthesis and Chemical Properties
Rapid Synthesis of Propanoic Acids : A study detailed a simple and rapid synthesis method for pyrazol-4-yl propanoic acids, demonstrating the versatility of this chemical class in synthesizing a variety of heterocycles with potential medicinal importance (G. Reddy & K. Rao, 2006).
Optical Properties of Thin Films : The synthesis and optical properties of antipyrine derivatives, including compounds similar to (E)-2-(3-(1,5-dimethyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-yl)benzoic acid, have been studied. These compounds exhibit certain optical transitions and dispersion parameters, suggesting applications in materials science (N. El-Ghamaz et al., 2017).
Bioactivity and Pharmaceutical Potential
Derivatives as Biofilm and MurB Inhibitors : Novel bis(pyrazole-benzofuran) hybrids with potential antibacterial efficacy have been synthesized. These derivatives, including pyrazole compounds, demonstrated significant inhibitory activities against bacterial biofilm and MurB enzyme, indicating their potential in addressing bacterial resistance (Ahmed E. M. Mekky & S. Sanad, 2020).
Metal Complexes with Schiff Base Ligands : Schiff bases derived from 4-aminoantipyrine and 4-aminobenzoic acid, related to the compound of interest, have been prepared and complexed with various metals. These complexes exhibited good antibacterial and antifungal activities, highlighting their potential in medicinal chemistry (R. Al-Shemary & M. Tawfiq, 2017).
Mécanisme D'action
It’s worth noting that compounds containing a pyrazole moiety, such as this one, are known for their diverse pharmacological effects . Pyrazole derivatives have been reported to show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Propriétés
IUPAC Name |
2-[(E)-3-(1,5-dimethylpyrazol-4-yl)-3-oxoprop-1-enyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-10-13(9-16-17(10)2)14(18)8-7-11-5-3-4-6-12(11)15(19)20/h3-9H,1-2H3,(H,19,20)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGRUKOVVZRKALV-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C(=O)C=CC2=CC=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NN1C)C(=O)/C=C/C2=CC=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide](/img/structure/B2492299.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2,4-dimethoxybenzamide](/img/structure/B2492300.png)

![1-Methyl-4-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2492302.png)

![N-methyl-5-phenyl-N-(prop-2-yn-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2492308.png)
![N-Methyl-N-[(2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)methyl]but-2-ynamide](/img/structure/B2492309.png)
![N-[1-[3-(2-Oxo-1,3-oxazolidin-3-yl)phenyl]ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2492312.png)



![(Z)-N-(4,7-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2492318.png)

